N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-2-(2H-indazol-3-yl)acetamide
Description
N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-2-(2H-indazol-3-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a fluorinated naphthalene ring and an indazole moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-2-(2H-indazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-12-9-10-13-14(6-4-7-16(13)21)20(12)22-19(25)11-18-15-5-2-3-8-17(15)23-24-18/h2-8,12,20H,9-11H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXLFIJZTLKBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1NC(=O)CC3=C4C=CC=CC4=NN3)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-2-(2H-indazol-3-yl)acetamide typically involves multiple steps:
Formation of the Naphthalene Intermediate: The starting material, 5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalene, can be synthesized through a Friedel-Crafts alkylation reaction, where fluorobenzene reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Indazole Synthesis: The indazole ring can be constructed via a cyclization reaction involving hydrazine and an ortho-substituted nitroarene.
Coupling Reaction: The final step involves coupling the naphthalene intermediate with the indazole derivative using an acylation reaction, typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of automated reactors and in-line purification systems can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-2-(2H-indazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Replacement of the fluorine atom with other nucleophiles.
Scientific Research Applications
N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-2-(2H-indazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, especially those involving fluorinated aromatic systems.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-2-(2H-indazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated naphthalene ring and indazole moiety can facilitate binding to these targets, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-2-(1H-indazol-3-yl)acetamide: Similar structure but with a different indazole isomer.
N-(5-chloro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-2-(2H-indazol-3-yl)acetamide: Chlorine substituent instead of fluorine.
N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-2-(2H-benzimidazol-3-yl)acetamide: Benzimidazole ring instead of indazole.
Uniqueness
The unique combination of a fluorinated naphthalene ring and an indazole moiety in N-(5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-2-(2H-indazol-3-yl)acetamide provides distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
